4,4-Dimethoxy-2-butenal

Description

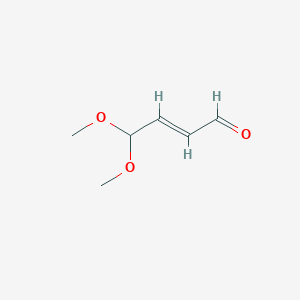

Structure

3D Structure

Properties

IUPAC Name |

(E)-4,4-dimethoxybut-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(9-2)4-3-5-7/h3-6H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFHAFJGQZSFKT-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=CC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(/C=C/C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-49-6 | |

| Record name | Fumaraldehyde mono(dimethylacetal) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4 Dimethoxy 2 Butenal and Its Precursors

Diverse Synthetic Routes to 4,4-Dimethoxy-2-butenal

The creation of this compound is primarily achieved through oxidative processes, starting from either its corresponding saturated ketone or related alcohol derivatives. The choice of substrate and oxidizing agent is critical in directing the reaction towards the desired unsaturated aldehyde.

A prevalent method for synthesizing this compound involves the direct oxidation of its saturated precursor, 4,4-dimethoxy-2-butanone (B155242). This transformation specifically targets the carbon atom alpha to the carbonyl group, introducing a double bond to form the α,β-unsaturated system. A variety of oxidizing agents can be employed for this purpose, with reagents like potassium permanganate (B83412) and chromium trioxide being common choices. smolecule.com The reaction requires careful control of conditions to prevent over-oxidation to the corresponding carboxylic acid. smolecule.com

Another advanced approach that can be conceptually applied is the Wacker-type oxidation. While traditionally used for the oxidation of terminal alkenes to methyl ketones, modifications of this palladium-catalyzed system can achieve the selective formation of aldehydes. google.com The process typically involves a palladium catalyst, a co-catalyst like copper chloride, and an oxidant, often molecular oxygen, to facilitate the conversion. google.com

An alternative synthetic pathway to this compound begins with the oxidation of a corresponding alcohol, specifically 4,4-dimethoxy-1-butanol. This method leverages the conversion of a primary alcohol to an aldehyde. A common and effective reagent for this transformation is pyridinium (B92312) chlorochromate (PCC), known for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation. smolecule.com

Furthermore, oxidative cleavage of carbon-carbon double bonds in more complex butene derivatives can also yield aldehydes. For instance, the oxidation of a C=C double bond using reagents like sodium periodate (B1199274) in the presence of a catalytic amount of osmium tetroxide is a known method for generating carbonyl compounds. google.com Such strategies highlight the versatility of oxidative methods in accessing the target butenal from various precursors.

Synthetic Pathways to 4,4-Dimethoxy-2-butanone: Precursors to this compound

The synthesis of 4,4-dimethoxy-2-butanone is a critical preceding step in the production of this compound. This ketone, which contains a protected aldehyde group in the form of a dimethyl acetal (B89532), is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. google.comgoogle.com

The most prominent method for synthesizing 4,4-dimethoxy-2-butanone is through a Claisen ester condensation. This reaction typically involves the condensation of an ester with a ketone in the presence of a strong base. A common route utilizes acetone (B3395972) and an alkyl formate (B1220265), such as methyl formate or ethyl formate, with a base like sodium methoxide (B1231860). google.comgoogle.com

The process begins with the formation of an enolate from acetone, which then attacks the carbonyl carbon of the formate ester. This condensation results in the formation of a sodium salt of formylacetone (also known as sodium butanone enol). google.comgoogle.com This intermediate is then treated with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid or hydrogen chloride gas, which neutralizes the enolate and facilitates the addition of methanol to the formyl group, yielding the dimethyl acetal, 4,4-dimethoxy-2-butanone. google.com

Detailed research findings on this approach are summarized in the table below:

| Starting Materials | Base | Acid Catalyst | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| Acetone, Methyl Formate | Sodium Methoxide | Sulfuric Acid | Sodioformylacetone | 4,4-Dimethoxy-2-butanone | google.com |

For the synthesis of 4,4-dimethoxy-2-butanone to be viable on an industrial scale, process optimization is crucial. Several patents detail methods designed to enhance efficiency, safety, and cost-effectiveness. google.comwipo.int

One significant optimization involves the choice of raw materials. Replacing the more expensive and volatile methyl formate with ethyl formate, which is cheaper and has a higher boiling point, reduces costs and simplifies handling. google.com Similarly, using liquid sodium methoxide instead of its solid form avoids the hazards associated with inhaling the powder and simplifies the operational process. google.com

Post-reaction purification is typically achieved through distillation. Atmospheric distillation can be used to recover solvents like methanol for reuse, followed by vacuum distillation to separate the final 4,4-dimethoxy-2-butanone product from byproducts. google.com

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors aims to minimize environmental impact and enhance sustainability. mit.edumlsu.ac.in While specific research on "green" routes for this particular compound is emerging, the existing synthetic methodologies can be evaluated and improved based on the twelve core principles of green chemistry. researchgate.net

Key Green Chemistry Considerations:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Condensation reactions, like the Claisen condensation used for the precursor, are generally favorable in this regard.

Use of Safer Solvents and Reagents: The substitution of hazardous reagents and solvents with safer alternatives is a primary goal. The move from solid sodium methoxide powder to a liquid solution, for instance, reduces handling risks. google.com Exploring the use of greener solvents or even solvent-free conditions could further enhance the environmental profile of the synthesis. mlsu.ac.in

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. mlsu.ac.in The development of highly active catalysts that can function under milder conditions is a key area of research. Industrial processes that manage exothermic reactions efficiently, like the CSTR system, also contribute to better energy management. wipo.int

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a reaction multiple times. mit.edu The use of palladium catalysts in oxidation reactions or the development of new catalysts for the condensation step aligns with this principle. google.com

Waste Prevention: It is better to prevent waste than to treat it after it has been created. mit.edu Optimizing reactions to improve yields and reduce byproducts is crucial. The recovery and reuse of solvents, such as methanol in the industrial synthesis of the precursor, is a practical application of this principle. google.com

By systematically applying these principles, the synthesis of this compound can be made more efficient, safer, and environmentally benign.

Solvent-Free Reaction Environment Considerations

The ideal green synthesis operates without the need for solvents, which are often a major contributor to chemical waste. um-palembang.ac.id Eliminating solvents addresses a core principle of green chemistry by preventing waste, reducing the use of auxiliary substances, and often lowering energy requirements. mit.edumlsu.ac.inmsuniv.ac.in

Solvent-free reactions can be conducted using various techniques, including grinding solid reactants together, simple stirring of liquid reactants at room temperature, microwave irradiation, or conventional heating. tandfonline.com These methods often lead to higher reaction rates due to increased reactant concentration. tandfonline.com For instance, the aldol (B89426) condensation, a reaction type relevant to the synthesis of unsaturated aldehydes, lends itself well to solvent-free conditions, proceeding with high atom economy. tandfonline.com

However, a "solvent-free" reaction does not always eliminate the need for solvents entirely. Organic solvents may still be required for the work-up and purification stages, such as extraction or chromatography, to isolate the final product. tandfonline.com An example is the synthesis of (E)-(4-bromophenyl)styrene via a solventless Wittig reaction, which involves grinding the reactants but requires washing with water and recrystallization from ethanol (B145695) for purification. tandfonline.com

Furthermore, the energy input for solvent-free methods must be considered. While some reactions proceed at ambient temperature, others require heating, which has both environmental and economic impacts. mlsu.ac.intandfonline.com Research has focused on developing catalytic systems that function efficiently under solvent-free conditions. For example, Montmorillonite K10 clay has been used as a recyclable solid catalyst in the solvent-free synthesis of an insecticide from 3-methyl-2-butenal, a compound structurally similar to this compound. tandfonline.com

Table 1: Comparison of Solvent-Based vs. Solvent-Free Reaction Techniques

| Feature | Solvent-Based Reaction | Solvent-Free Reaction | Research Findings |

|---|---|---|---|

| Waste Generation | High (solvents can be a major component of waste) | Low (eliminates solvent waste from the reaction itself) | Eliminating a reaction medium directly addresses the Twelve Principles of Green Chemistry. tandfonline.com |

| Reaction Rate | Can be limited by dilution | Often higher due to high reactant concentration | Extremely rapid reactions are possible in a liquid yet solvent-free medium. tandfonline.com |

| Energy Input | Energy required for heating/cooling solvents | Varies; can be low (ambient) or high (microwave, heating) | Energy requirements should be minimized for their environmental and economic impacts. mlsu.ac.in |

| Purification | Often requires extensive solvent-based techniques | May still require solvents for extraction or chromatography | The majority of reviewed solvent-free reactions still require an organic solvent during work-up. tandfonline.com |

| Catalyst | Homogeneous or heterogeneous catalysts | Solid-supported or recyclable catalysts are preferred | Basic Montmorillonite K10 clay has been used as a recyclable solid catalyst in a solvent-free synthesis. tandfonline.com |

Atom Economy and Sustainability Metrics in Process Design

Beyond reducing solvent use, a key goal in green process design is to maximize the incorporation of all starting materials into the final product. This concept is quantified by the principle of atom economy. mit.edumlsu.ac.in Developed by Barry Trost, atom economy is a theoretical measure of how efficiently a chemical reaction converts reactant atoms into the desired product. gcande.org A high atom economy signifies that fewer atoms are wasted as byproducts. um-palembang.ac.id

For example, the BHC synthesis of ibuprofen, which features a 77% atom economy, is considered a landmark in green chemistry, a significant improvement over the older process with only 40% atom economy. rsc.org In contrast, some common reactions like the Wittig synthesis can have very poor atom economy (e.g., 18%) due to the formation of high molecular weight byproducts like triphenylphosphine (B44618) oxide. tandfonline.com

Other metrics are used alongside atom economy to provide a more complete picture of a process's sustainability. The E-Factor (Environmental Impact Factor), introduced by Roger Sheldon, is a practical measure that calculates the ratio of the mass of waste produced to the mass of the desired product. gcande.orgresearchgate.net An ideal E-factor is zero. gcande.org The pharmaceutical industry, which often involves multi-step syntheses, historically has very high E-factors, sometimes exceeding 100, indicating significant waste generation. gcande.org

Reaction Mass Efficiency (RME) is another useful metric that considers the mass of the product as a percentage of the total mass of all reactants used. researchgate.net These metrics guide chemists in designing more sustainable synthetic routes. Strategies to improve these metrics include using catalytic reagents instead of stoichiometric ones, and designing one-pot or multicomponent reactions (MCRs). um-palembang.ac.idrsc.org MCRs are particularly efficient as they combine three or more substrates in a single step, with most or all of the atoms being incorporated into the final product, thus ensuring high atom economy. rsc.orgmdpi.com

The synthesis of precursors to this compound, such as 4,4-dimethoxy-2-butanone, traditionally involves steps like Claisen ester condensation, which can generate significant waste. orgsyn.orggoogle.com Applying green metrics helps to identify and quantify this waste, driving the development of cleaner alternatives. researchgate.net

Table 2: Key Sustainability Metrics in Chemical Synthesis

| Metric | Definition | Ideal Value | Significance |

|---|---|---|---|

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | 100% | Measures the theoretical efficiency of atom incorporation into the final product. rsc.org |

| E-Factor | Total Mass of Waste / Mass of Product | 0 | Provides a practical measure of the total waste generated in a process. gcande.org |

| Reaction Mass Efficiency (RME) | Mass of Product / Total Mass of Reactants | 100% | Gives the percentage of the mass of reactants that is converted to the desired product. researchgate.net |

Elucidation of Reactivity and Mechanistic Pathways of 4,4 Dimethoxy 2 Butenal

Chemoselective Functional Group Interconversions

The presence of both an aldehyde and an acetal (B89532) in 4,4-dimethoxy-2-butenal necessitates a careful selection of reagents to achieve selective transformations. The reactivity of the α,β-unsaturated system can be modulated to favor either oxidation of the aldehyde or reduction of the carbonyl group and the carbon-carbon double bond.

The oxidation of α,β-unsaturated aldehydes to their corresponding carboxylic acids is a fundamental transformation in organic synthesis. While specific studies on the selective oxidation of this compound are not extensively documented, established methods for the oxidation of similar aldehydes can be applied. Reagents such as potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4) are considered strong oxidants capable of converting primary alcohols and aldehydes to carboxylic acids. libretexts.org For more selective transformations that avoid harsh conditions, milder oxidants are preferable.

A common and effective method for this conversion is the Pinnick oxidation, which utilizes sodium chlorite (B76162) (NaClO2) buffered with a mild acid. This method is known for its high chemoselectivity for aldehydes without affecting other sensitive functional groups. The general mechanism involves the formation of chlorous acid, which then reacts with the aldehyde to form a chlorite ester intermediate. A subsequent pericyclic rearrangement and elimination of hypochlorite (B82951) yield the carboxylic acid.

| Reagent/System | Conditions | Expected Product | Selectivity |

| Jones Reagent (CrO3/H2SO4) | Acetone (B3395972), 0 °C to rt | 4,4-Dimethoxy-2-butenoic acid | Strong, may affect other groups |

| Pinnick Oxidation (NaClO2/NaH2PO4) | t-BuOH/H2O, rt | 4,4-Dimethoxy-2-butenoic acid | High for aldehyde |

| TEMPO/NaOCl | CH2Cl2/H2O, rt | 4,4-Dimethoxy-2-butenoic acid | Mild, selective for aldehyde |

This table is illustrative and based on general oxidation methods for α,β-unsaturated aldehydes.

The reduction of this compound can selectively target the aldehyde, the carbon-carbon double bond, or both, leading to a variety of products. The choice of reducing agent is critical in determining the outcome.

Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that typically reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.compressbooks.pub In the case of α,β-unsaturated aldehydes, NaBH4 can lead to either 1,2-reduction (yielding an allylic alcohol) or 1,4-reduction (conjugate addition, yielding a saturated aldehyde), followed by further reduction. masterorganicchemistry.com The product distribution is often solvent and temperature-dependent. Lithium aluminum hydride (LiAlH4), a much stronger reducing agent, will typically reduce both the aldehyde and the double bond to afford the saturated alcohol, 4,4-dimethoxy-1-butanol. chemistrysteps.comlibretexts.orgbrainly.commasterorganicchemistry.comyoutube.com

Selective reduction of the double bond while preserving the aldehyde can be achieved through catalytic hydrogenation using specific catalysts like Wilkinson's catalyst (RhCl(PPh3)3) or by using transfer hydrogenation methods. acs.org

| Reagent | Typical Product(s) |

| NaBH4 | 4,4-Dimethoxy-2-buten-1-ol (1,2-reduction product) and/or 4,4-dimethoxybutanal (B1624582) (1,4-reduction product) |

| LiAlH4 | 4,4-Dimethoxy-1-butanol (complete reduction) |

| H2, Pd/C | 4,4-Dimethoxybutanal and/or 4,4-Dimethoxy-1-butanol |

Product distribution can be influenced by reaction conditions.

The asymmetric reduction of α,β-unsaturated aldehydes is a powerful tool for creating chiral building blocks. While specific studies on this compound are limited, the principles of asymmetric reduction of prochiral enones and enals are well-established. organic-chemistry.orgnih.gov Catalytic systems employing chiral ligands are commonly used to achieve high enantioselectivity.

For instance, copper hydride (CuH) catalysis with chiral phosphine (B1218219) ligands has been shown to be effective for the enantioselective 1,4-reduction of α,β-unsaturated carboxylic acids to β-chiral aldehydes. organic-chemistry.orgnih.gov A similar strategy could potentially be applied to this compound to generate a chiral saturated aldehyde. The proposed mechanism often involves the formation of a chiral copper hydride complex that delivers the hydride to the β-carbon of the unsaturated system in a stereocontrolled manner.

Another approach involves the use of chiral organocatalysts, such as those derived from proline or imidazolidinones, which can activate the α,β-unsaturated aldehyde towards nucleophilic attack by forming a chiral iminium ion intermediate. wikipedia.org This intermediate then directs the stereoselective addition of a hydride from a suitable source.

The enantioselective reduction of the related compound, 4,4-dimethoxy-2-butanone (B155242), has been achieved using the yeast Yamadazyma farinosa, yielding (R)-4,4-dimethoxy-2-butanol, highlighting the potential of biocatalysis in accessing chiral derivatives. elsevierpure.com

Reductive Transformations to Alcohols and Saturated Aldehydes

Nucleophilic Addition and Substitution Reactions

The electrophilic nature of both the carbonyl carbon and the β-carbon of the enal system, as well as the acetal carbon, makes this compound susceptible to a variety of nucleophilic attacks.

Grignard reagents are potent nucleophiles that readily add to carbonyl groups. masterorganicchemistry.commasterorganicchemistry.comnih.govthermofisher.com In the case of α,β-unsaturated aldehydes like this compound, Grignard reagents can undergo either 1,2-addition to the carbonyl carbon or 1,4-addition (conjugate addition) to the β-carbon. libretexts.orgstackexchange.comtecnalia.comlibretexts.org The regioselectivity is influenced by factors such as the steric hindrance of the Grignard reagent and the substrate, as well as the presence of catalytic amounts of copper salts, which typically favor 1,4-addition. tecnalia.com

Research on the closely related 4,4-dimethoxy-2-butanone has shown that it reacts with allyl magnesium chloride and benzyl (B1604629) magnesium chloride to afford the corresponding tertiary alcohols, which can then undergo further reactions to form substituted toluenes and naphthalenes, respectively. crimsonpublishers.com This suggests that Grignard reagents primarily undergo 1,2-addition to the carbonyl group in this system.

| Grignard Reagent (RMgX) | Expected Major Product (after workup) | Addition Type |

| CH3MgBr | 5,5-Dimethoxy-3-penten-2-ol | 1,2-Addition |

| PhMgBr | 1-(3,3-Dimethoxy-1-propenyl)-1-phenylmethanol | 1,2-Addition |

| CH3MgBr / CuI | 4,4-Dimethoxy-3-methylbutanal | 1,4-Addition |

This table is predictive and based on general principles of Grignard reactions with α,β-unsaturated aldehydes.

The acetal group in this compound is generally stable under neutral or basic conditions but can be hydrolyzed under acidic conditions to reveal the corresponding aldehyde. The displacement of a methoxy (B1213986) group from the acetal is a nucleophilic substitution reaction that proceeds through an oxocarbenium ion intermediate. The stability and reactivity of this intermediate are governed by stereoelectronic effects. rsc.orgacs.orgresearchgate.netnih.govnih.gov

Stereoelectronic control dictates that the cleavage of a C-O bond in an acetal is most favorable when a lone pair of electrons on the adjacent oxygen atom can align anti-periplanar to the departing group. acs.org This alignment allows for maximum orbital overlap and stabilization of the developing positive charge on the carbon atom, facilitating the formation of the oxocarbenium ion.

Pericyclic Reactions and Cycloaddition Chemistry

The unique structural features of this compound, namely the presence of a reactive aldehyde, a double bond, and a protected secondary aldehyde, make it a versatile precursor in the realm of pericyclic reactions, particularly in the construction of complex cyclic systems through Diels-Alder cycloadditions. Its strategic importance lies in its ability to be converted into highly functionalized conjugated dienes and dienals, which are key components in these powerful carbon-carbon bond-forming reactions.

Strategic Role in Conjugated Diene and Dienal Formation via Diels-Alder Pathways

(2E)-4,4-Dimethoxy-2-butenal serves as a valuable starting material for the synthesis of various conjugated dienes and dienals, which are essential precursors for Diels-Alder reactions. Methodologies have been developed for the preparation of (2E,4E)- and (2E,4Z)-dimethoxyalkadienes from this butenal derivative. The subsequent deacetalization of these dienes under acidic conditions proceeds with high yield to furnish the corresponding dienals. These dienals are not only naturally occurring compounds but also function as crucial synthons for the preparation of other conjugated dienes, which are pivotal in the synthesis of a wide array of natural products. consensus.app

The conversion of this compound to these diene systems is typically achieved through olefination reactions, such as the Wittig reaction. This allows for the stereoselective formation of a new double bond, extending the conjugation and creating the 1,3-diene moiety necessary for the [4+2] cycloaddition. The dimethoxy acetal group is stable under the basic or neutral conditions of many olefination reactions, allowing for the selective modification of the aldehyde functionality.

Once the dimethoxyalkadiene is formed, the acetal can be readily hydrolyzed using mild acidic conditions to reveal the second aldehyde group, thus forming a dienal. These dienals are activated dienophiles in their own right or can be further elaborated. The strategic advantage of using this compound lies in this latent functionality, which provides a handle for subsequent transformations after the Diels-Alder reaction has taken place. The dienes generated from this compound can then participate in Diels-Alder reactions with various dienophiles to construct six-membered rings, a core structure in many complex molecules.

Below is a representative table illustrating the synthesis of a dimethoxyalkadiene from this compound and its subsequent deacetalization to the corresponding dienal.

| Reactant | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | Ph3P=CH-R, THF, rt | (2E,4E/Z)-Dimethoxyalkadiene | Typically high |

| (2E,4E/Z)-Dimethoxyalkadiene | H3O+, mild acid | (2E,4E/Z)-Dienal | High |

Diastereoselective and Enantioselective Control in Pericyclic Events

While specific examples detailing the diastereoselective and enantioselective Diels-Alder reactions of dienes directly derived from this compound are not extensively documented in readily available literature, the resulting 2,4-dienals are structurally analogous to other dienals for which stereocontrolled cycloadditions have been well-established. The principles of achieving high levels of diastereoselectivity and enantioselectivity in these reactions are applicable to the derivatives of this compound.

Diastereoselective Control:

The inherent facial selectivity of the diene and dienophile dictates the diastereomeric outcome of the Diels-Alder reaction. For acyclic dienes, such as those derived from this compound, the endo rule generally predominates, leading to the formation of the kinetic product where the substituents on the dienophile are oriented towards the diene's π-system in the transition state. The stereochemistry of the diene (E vs. Z at the newly formed double bond) and the dienophile directly translates to the relative stereochemistry of the substituents on the newly formed cyclohexene (B86901) ring. Lewis acid catalysis is a common strategy to enhance the rate and diastereoselectivity of Diels-Alder reactions involving α,β-unsaturated aldehydes by lowering the energy of the dienophile's LUMO. ias.ac.innih.gov

Enantioselective Control:

Achieving enantioselectivity in the Diels-Alder reactions of 2,4-dienals requires the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

Chiral Catalysts: Chiral Lewis acids and organocatalysts are widely employed to induce enantioselectivity. Chiral Lewis acids, often derived from metals like aluminum, boron, copper, or titanium complexed with chiral ligands, can coordinate to the dienal, creating a chiral environment that directs the approach of the dienophile to one face of the diene. nih.gov Organocatalysis, utilizing chiral secondary amines, has emerged as a powerful tool for the asymmetric activation of α,β-unsaturated aldehydes. nih.govprinceton.edu The formation of a chiral iminium ion from the dienal and the amine catalyst lowers the LUMO of the dienophile and effectively shields one of its faces, leading to high enantioselectivities. Highly selective Diels-Alder reactions between 2,4-dienals and α,β-unsaturated esters have been successfully promoted by the synergistic action of a chiral aminocatalyst and a chiral isothiourea catalyst or a Brønsted acid. researchgate.netresearchgate.net

The table below summarizes general strategies for achieving stereocontrol in Diels-Alder reactions of 2,4-dienals, which are applicable to derivatives of this compound.

| Stereochemical Control | Methodology | Key Features | Expected Outcome |

|---|---|---|---|

| Diastereoselectivity | Lewis Acid Catalysis (e.g., AlCl3, BF3·OEt2) | Coordination to the carbonyl group of the dienal, lowering the LUMO energy and enhancing endo selectivity. | High diastereomeric ratio (endo vs. exo). |

| Enantioselectivity | Chiral Lewis Acid Catalysis | Use of a chiral ligand-metal complex to create a chiral environment around the dienal. | High enantiomeric excess (ee). |

| Enantioselectivity | Organocatalysis (e.g., chiral secondary amines) | Formation of a chiral iminium ion intermediate, which undergoes a highly face-selective cycloaddition. | High enantiomeric excess (ee). |

Applications of 4,4 Dimethoxy 2 Butenal As a Strategic Building Block in Complex Chemical Synthesis

Access to Complex Natural Products and Analogs

The utility of 4,4-dimethoxy-2-butanone (B155242) and its derivatives as synthons extends to the assembly of complex natural products. The ability to introduce a three-carbon unit with differentiated reactivity at the 1, 2, and 4-positions is a significant advantage in multistep synthesis. For instance, the reduction of 4,4-dimethoxy-2-butanone can yield chiral alcohols, which are key intermediates for preparing more complex structures like 1,3-diols with unsymmetrical substituents. nih.gov These diols are common structural motifs in many natural products. The strategic unmasking of the acetal (B89532) to an aldehyde or its participation in cyclization reactions allows for the construction of intricate carbon skeletons found in bioactive molecules.

Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

Chirality is a critical factor in the efficacy and safety of many drugs, making the production of single-enantiomer drug intermediates a primary focus in the pharmaceutical industry. organic-chemistry.org 4,4-Dimethoxy-2-butanone, also known as acetylacetaldehyde dimethyl acetal, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nih.gov Its structure is particularly suited for creating molecules with specific stereochemistry, which is essential for biological activity. wikipedia.org The compound serves as a precursor for a range of pharmaceutical scaffolds, contributing to the development of novel therapeutics.

The chromone (1-benzopyran-4-one) ring system is recognized as a "privileged structure" in drug discovery, appearing in numerous pharmacologically active compounds, including those with anti-HIV activity. researchgate.net Synthetic routes to chromone and chroman-4-one derivatives often involve precursors that can be derived from the 4,4-dimethoxy C4 scaffold. nrochemistry.comorganic-chemistry.org For example, 4,4-dimethoxy-2-butanone is a key intermediate in the synthesis of the antiretroviral drug Nevirapine. nih.gov Furthermore, related structures like 4,4-dimethoxy-2-methyl-2-butanol have been used in the synthesis of dihydropyranochromone (DCP) analogs, which have shown high potency against HIV-1 replication. wikipedia.org These syntheses highlight the importance of this chemical scaffold in constructing the core structures of potent antiviral agents. conicet.gov.ar

Regioselective and Stereoselective Construction of Polyunsaturated Systems

The construction of polyunsaturated systems with precise control over the geometry of the double bonds is a fundamental challenge in organic synthesis. The 4,4-dimethoxy-2-butenal scaffold is ideally suited for such transformations due to the presence of an α,β-unsaturated aldehyde system.

Conjugated dienes are prevalent structures in bioactive natural products and are key intermediates in synthetic chemistry, notably in Diels-Alder reactions. nrochemistry.com The aldehyde functionality in this compound allows for chain extension through olefination reactions to form conjugated dienals. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are powerful methods for converting aldehydes into alkenes with high stereocontrol. youtube.com

The HWE reaction utilizes phosphonate-stabilized carbanions, which react with aldehydes to produce predominantly E-alkenes. nih.gov Conversely, the Wittig reaction, which uses phosphonium ylides, can be tuned to favor either E- or Z-alkenes depending on the nature of the ylide (stabilized vs. non-stabilized). organic-chemistry.org By reacting this compound with an appropriate phosphorus ylide or phosphonate carbanion, a new double bond can be installed, extending the conjugation to create a dienal system. For example, reaction with methylenetriphenylphosphorane (Ph3P=CH2) would yield 6,6-dimethoxy-2,4-hexadiene. The acetal group remains protected during these reactions and can be hydrolyzed later to reveal a second aldehyde, providing a versatile intermediate for further synthesis.

Table 1: Olefination Reactions for Diene/Dienal Synthesis

| Reaction | Reagent Type | Typical Product Stereochemistry | Key Feature |

|---|---|---|---|

| Wittig Reaction | Non-stabilized Ylide (e.g., from Alkylphosphonium salt) | (Z)-Alkene | Kinetically controlled reaction. |

| Wittig Reaction | Stabilized Ylide (e.g., with adjacent EWG) | (E)-Alkene | Thermodynamically controlled reaction. |

| Horner-Wadsworth-Emmons | Stabilized Phosphonate Carbanion | (E)-Alkene | More nucleophilic carbanion; water-soluble byproduct. |

| Still-Gennari Modification (HWE) | Electron-withdrawing Phosphonate | (Z)-Alkene | Uses specific conditions (KHMDS, 18-crown-6) to favor Z-isomer. |

EWG: Electron-Withdrawing Group

Formation of Aromatic and Heteroaromatic Ring Systems via 4,4-Dimethoxy-2-butanone Derived Intermediates

4,4-Dimethoxy-2-butanone is an effective 1,3-dielectrophilic three-carbon building block. youtube.com This reactivity profile allows it to react with various nucleophiles in cyclization reactions to form a wide range of aromatic and heteroaromatic compounds, which are core structures in many pharmaceuticals and materials. youtube.com For instance, it can be used to synthesize substituted toluenes, o-xylenes, and naphthalenes.

The synthesis of five- and six-membered heterocyclic rings is a cornerstone of medicinal chemistry. 4,4-Dimethoxy-2-butanone is a well-established precursor for pyrazoles and pyrimidines. youtube.com

Pyrimidine Synthesis: Pyrimidines are fundamental components of nucleic acids and are widely found in bioactive molecules. The reaction of 4,4-dimethoxy-2-butanone with guanidines provides a direct route to 2-amino-4-methylpyrimidines. youtube.com The reaction is typically carried out by first preparing sodium ethoxide, which then reacts with guanidine nitrate, followed by the addition of the butanone and heating under reflux. youtube.com This method provides the desired pyrimidine products in good yields. youtube.com

Table 2: Synthesis of Heterocycles from 4,4-Dimethoxy-2-butanone

| Heterocycle | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Pyrazole | Hydrazine Hydrate | 3-Methylpyrazole | Excellent | |

| Pyrazole | Phenyl Hydrazines | N-Aryl Methyl Pyrazoles | 60-68% | |

| Pyrimidine | Guanidine Nitrate | 2-Amino-4-methylpyrimidine | 66% | youtube.com |

Toluene and Xylene Derivatives

Research has demonstrated the utility of 4,4-dimethoxy-2-butanone, a close derivative and precursor to this compound, as a versatile three-carbon building block in the synthesis of aromatic compounds like toluene and o-xylene. nih.govnih.gov This compound serves as a 1,3-dielectrophilic agent, enabling the construction of the aromatic ring through reactions with various nucleophiles. nih.gov

Two distinct methods have been reported for the synthesis of toluene from 4,4-dimethoxy-2-butanone. The first method involves the reaction with allyl magnesium bromide, which initially forms a carbinol acetal intermediate in a 90% yield. This intermediate is then treated with boron trifluoride etherate, leading to cyclization and the formation of toluene with a final yield of 63%. nih.gov A second, similar pathway utilizes allyl bromide in the presence of zinc powder and saturated ammonium chloride solution. This approach also proceeds through the carbinol acetal intermediate (formed in 70% yield) and subsequent cyclization with boron trifluoride etherate, affording toluene in a 52% yield. nih.gov

Table 1: Synthesis of Toluene and o-Xylene Derivatives

| Target Compound | Reagents | Yield |

| Toluene | 1. Allyl magnesium bromide 2. Boron trifluoride etherate | 63% |

| Toluene | 1. Allyl bromide, Zinc 2. Boron trifluoride etherate | 52% |

| o-Xylene | 1. Crotyl bromide, Zinc 2. Boron trifluoride etherate | 32% |

Naphthalene Annulations

The synthetic utility of 4,4-dimethoxy-2-butanone extends to naphthalene annulations, a chemical process that constructs a new naphthalene ring system. nih.govnih.gov By reacting 4,4-dimethoxy-2-butanone with appropriate nucleophilic partners, fused bicyclic aromatic structures can be efficiently synthesized. nih.gov

For instance, the reaction of 4,4-dimethoxy-2-butanone with benzyl (B1604629) magnesium chloride produces a carbinol acetal intermediate in high yield. nih.gov Subsequent cyclization of this intermediate, promoted by boron trifluoride etherate, results in the formation of 2-methylnaphthalene with a 53% yield. nih.govnih.gov Similarly, when reacted with the anion of phenylacetonitrile, a different carbinol intermediate is formed, which upon cyclization, yields 1-methyl-4-cyanonaphthalene in a 61% yield. nih.gov These reactions showcase the role of the butanone as a C3 synthon for building the second aromatic ring onto a benzene precursor.

Table 2: Naphthalene Annulation Reactions

| Target Compound | Reagents | Yield |

| 2-Methylnaphthalene | 1. Benzyl magnesium chloride 2. Boron trifluoride etherate | 53% |

| 1-Methyl-4-cyanonaphthalene | 1. Phenylacetonitrile anion 2. Boron trifluoride etherate | 61% |

Chiral Pool Synthesis and Asymmetric Transformations

Enantiomerically Enriched Compound Synthesis

4,4-Dimethoxy-2-butanone serves as a prochiral substrate for asymmetric transformations, leading to the synthesis of valuable enantiomerically enriched compounds. A key example is its microbial-mediated reduction to produce (R)-4,4-dimethoxy-2-butanol. This biotransformation utilizes the yeast Yamadazyma farinosa IFO 10896, which selectively reduces the ketone to the corresponding (R)-alcohol. This enzymatic reduction is a crucial step in preparing optically active 1,3-diols, which are important chiral building blocks in organic synthesis. The resulting (R)-4,4-dimethoxy-2-butanol can be further elaborated, for example, through reaction with allyl bromide and indium in an aqueous solution, to generate diastereomeric (2R,4R)- and (2R,4S)-isomers of 6-heptene-2,4-diol.

Contributions to Vitamin and Carotenoid Synthesis Pathways

Key Intermediate in Vitamin A Acetate Production

The carbon skeleton of 4,4-dimethoxy-2-butanone is a crucial component in the industrial synthesis of Vitamin A acetate, one of the most commercially significant derivatives of Vitamin A. mpg.de In a key step of a well-established synthetic route, a C15 Grignard reagent is added to 4,4-dimethoxy-2-butanone (a C5 building block) to construct the C20 backbone of the vitamin. mpg.de The resulting intermediate undergoes a series of transformations, including reduction of a carbon-carbon triple bond, hydrolysis, and dehydration, to form retinal. mpg.de This retinal is then converted to the more stable Vitamin A acetate for use in supplements and animal feed. mpg.de

Role in Carotenoid Precursor Chemistry

Carotenoids are a vast class of pigments synthesized from C5 isoprenoid precursors. nih.gov Vitamin A is itself a carotenoid-derived compound, and the role of 4,4-dimethoxy-2-butanone as a key intermediate in its synthesis represents its most significant contribution to carotenoid precursor chemistry. mpg.denih.gov While the broader carotenoid biosynthesis pathway in nature proceeds from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the industrial chemical synthesis of specific high-value carotenoids like Vitamin A often relies on strategic bond-forming reactions using building blocks like 4,4-dimethoxy-2-butanone. nih.govmpg.de Its function as a C5 synthon in the construction of the C20 retinal skeleton is a prime example of its application in this field. mpg.de

Utilization in Specialized Chemical Materials Synthesis

While the primary applications of this compound are traditionally found in the synthesis of fine chemicals and pharmaceuticals, its unique bifunctional nature—possessing both an aldehyde and a protected aldehyde in the form of a dimethyl acetal—presents significant potential for its use as a strategic building block in the synthesis of specialized chemical materials. The distinct reactivity of these functional groups allows for selective transformations, making it a versatile precursor for designing monomers and polymers with tailored properties.

The aldehyde group can readily participate in various condensation and addition reactions, while the acetal group remains stable under neutral and basic conditions, acting as a latent aldehyde that can be unmasked under acidic conditions. This differential reactivity is key to its potential utility in creating complex macromolecular architectures.

Detailed Research Findings

Research into the applications of this compound has largely focused on its role as a C4 synthon in organic synthesis. However, the chemical transformations it undergoes are fundamental to its potential incorporation into functional materials.

One of the key reactions of this compound is its use as a precursor to conjugated dienes and dienals. These structures are fundamental units in the backbone of many conductive polymers and materials with interesting optical and electronic properties. For instance, through reactions like the Wittig reaction, the aldehyde functionality can be extended to form a conjugated system, which can then be polymerized.

Furthermore, the aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol. This allows for the creation of a variety of monomers from a single starting material. For example, conversion to a diol or a dicarboxylic acid after deprotection of the acetal would yield monomers suitable for polyester or polyamide synthesis.

The latent aldehyde, revealed upon deacetalization, transforms the molecule into a 1,4-dicarbonyl compound. This functionality is valuable for constructing heterocyclic systems, which are often incorporated into thermally stable polymers or materials with specific electronic characteristics. Derivatives of this compound can also be employed in cycloaddition reactions, such as the Diels-Alder reaction, to build six-membered rings that can be part of a larger polymeric structure.

The table below summarizes the potential applications of this compound in the synthesis of specialized chemical materials based on its known reactivity.

| Reactive Site/Transformation | Intermediate Functional Group | Potential Material Application | Example Polymer Class |

| Aldehyde | Alkene (via Wittig reaction) | Conjugated Polymers | Polyacetylenes, Polyphenylvinylenes |

| Aldehyde & Acetal (deprotection) | Dicarbonyl | Heterocyclic Polymers | Polyimides, Polyquinoxalines |

| Aldehyde (oxidation) & Acetal (deprotection & oxidation) | Dicarboxylic Acid | Polyesters, Polyamides | Poly(ethylene terephthalate) analogs |

| Aldehyde (reduction) & Acetal (deprotection & reduction) | Diol | Polyesters, Polyurethanes | Polycarbonates |

| Olefination & Cycloaddition | Cyclic diene | Cross-linked Polymers, Resins | Epoxy resins, Polyesters |

Derivatives and Structural Modifications of 4,4 Dimethoxy 2 Butenal

Design and Synthesis of Functionalized Analogues

The strategic value of 4,4-dimethoxy-2-butenal lies in the differential reactivity of its functional groups, which allows for selective modifications to generate a diverse range of functionalized analogues. Key transformations include reactions at the aldehyde, modifications of the carbon backbone, and alterations to the acetal (B89532) group.

One of the most prominent applications of this compound in the synthesis of functionalized analogues is its use in olefination reactions, particularly the Wittig reaction. This reaction allows for the stereoselective formation of specific double bond geometries, leading to the synthesis of conjugated dienes and dienals. These products are crucial intermediates in the synthesis of various natural products and pharmaceuticals. For instance, (2E)-4,4-dimethoxy-2-butenal has been utilized as a key starting material in the stereoselective synthesis of natural alkatrienes like fucoserratene (B148878) and 1,3,5-undecatrienes. The versatility of this approach is further highlighted by its application in the stereospecific synthesis of all four geometric isomers of methyl deca-2,4-dienoate.

The aldehyde functionality can also be a site for oxidation or reduction. Oxidation, for instance with potassium permanganate (B83412), yields the corresponding carboxylic acid, while reduction with reagents like sodium borohydride (B1222165) produces the alcohol. These transformations introduce new functionalities and expand the range of accessible derivatives.

Furthermore, functionalized analogues can be created by modifying the acetal group. While stable under basic and neutral conditions, the dimethyl acetal can be hydrolyzed under acidic conditions to reveal a second aldehyde, transforming the molecule into a 1,4-dicarbonyl compound. This latent functionality makes it a valuable C4 synthon.

A summary of synthetic transformations for creating functionalized analogues of this compound is presented in the table below.

| Transformation | Reagents/Conditions | Product Type | Example Application |

| Wittig Reaction | Phosphonium ylides | Conjugated dienes and dienals | Synthesis of fucoserratene, methyl deca-2,4-dienoate isomers |

| Oxidation | Potassium permanganate | Carboxylic acids | Introduction of a carboxyl group |

| Reduction | Sodium borohydride | Alcohols | Formation of allylic alcohols |

| Deacetalization | Acidic conditions | 1,4-Dicarbonyl compounds | Unmasking a second aldehyde for further reactions |

Structure-Reactivity Relationships in Modified Systems

The reactivity of this compound derivatives is intrinsically linked to their molecular structure. The interplay between the electron-withdrawing aldehyde group and the electron-donating methoxy (B1213986) groups, as well as the stereochemistry of the double bond, dictates the molecule's behavior in chemical reactions.

The aldehyde group, being part of an α,β-unsaturated system, is susceptible to both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition. The choice of nucleophile and reaction conditions determines the regioselectivity of the attack. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates, favor 1,4-addition.

The acetal group's stability under basic and neutral conditions allows for selective manipulation of the aldehyde functionality without affecting the protected carbonyl group. This orthogonality is a key principle in the design of multi-step syntheses involving this scaffold. The ease of deprotection under acidic conditions provides a convenient method for revealing the second aldehyde at a desired stage of a synthetic sequence.

Modification of the substituents on the butenal backbone can also significantly influence reactivity. For example, the introduction of electron-donating or electron-withdrawing groups at the C2 or C3 positions can alter the electrophilicity of the double bond and the carbonyl carbon, thereby influencing the rates and outcomes of nucleophilic additions.

The table below illustrates the relationship between structural features and reactivity in this compound and its derivatives.

| Structural Feature | Reactivity Implication | Controlling Factors |

| α,β-Unsaturated Aldehyde | Susceptible to 1,2- and 1,4-nucleophilic addition | Nature of the nucleophile, reaction conditions |

| Dimethyl Acetal | Stable to base and nucleophiles, labile to acid | pH of the reaction medium |

| Substituents on the backbone | Modulate the electronic properties of the conjugated system | Electron-donating or -withdrawing nature of the substituent |

| Stereochemistry of the double bond | Influences the approach of reagents and the stereochemical outcome of reactions | Synthetic methodology (e.g., Wittig reaction conditions) |

Exploration of Novel Derived Scaffolds

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the construction of more complex molecular scaffolds, including various heterocyclic systems.

Following olefination to form a diene, derivatives of this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered rings. This [4+2] cycloaddition is a powerful tool for the formation of carbocyclic and heterocyclic frameworks with high stereocontrol. The dienes derived from this compound can react with a variety of dienophiles to generate a wide array of substituted cyclohexene (B86901) derivatives.

The 1,4-dicarbonyl compounds generated by the deprotection of the acetal group are key intermediates in the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes through Paal-Knorr type condensations with appropriate reagents.

Furthermore, the aldehyde functionality can be utilized in multi-component reactions to build complex molecular architectures in a single step. For example, it can react with an amine and a nucleophile in a Mannich-type reaction or participate in other cascade sequences to generate novel scaffolds. The exploration of such cascade reactions, where multiple bonds are formed in a single operation, is a current area of interest in organic synthesis for improving efficiency and atom economy.

The table below summarizes the use of this compound derivatives in the synthesis of different molecular scaffolds.

| Reaction Type | Derived Intermediate | Resulting Scaffold | Significance |

| Diels-Alder Reaction | Conjugated dienes | Substituted cyclohexenes | Formation of six-membered carbocycles and heterocycles |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Furans, pyrroles, thiophenes | Access to five-membered aromatic heterocycles |

| Multi-component Reactions | Aldehyde functionality | Diverse complex molecules | Efficient construction of intricate molecular frameworks |

| Cascade Reactions | Aldehyde and/or diene | Polycyclic systems | Atom-economical synthesis of complex structures |

Computational and Theoretical Chemistry Applied to 4,4 Dimethoxy 2 Butenal

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. For a molecule like 4,4-Dimethoxy-2-butenal, which features a conjugated π-system and reactive functional groups (aldehyde and acetal), DFT calculations can provide a detailed picture of its reactivity in various transformations.

DFT studies on analogous α,β-unsaturated aldehydes and alkoxy compounds have successfully elucidated pericyclic reactions, nucleophilic additions, and organocatalyzed processes. researchgate.netnih.gov By applying similar computational strategies to this compound, researchers could investigate several key reaction pathways. For instance, in a potential Diels-Alder reaction where this compound acts as a dienophile, DFT could be employed to:

Determine the Frontier Molecular Orbital (FMO) energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the feasibility and stereoselectivity of cycloaddition reactions. rsc.org

Locate and characterize transition states: By identifying the transition state structures and calculating their corresponding activation energies, the kinetic favorability of different reaction pathways can be compared.

Analyze the reaction mechanism: DFT can distinguish between concerted and stepwise mechanisms, providing a deeper understanding of the bond-forming and bond-breaking processes.

An illustrative data table summarizing the type of information that could be obtained from a DFT study on the Diels-Alder reaction of this compound with a generic diene is presented below.

| Parameter | Calculated Value (Hypothetical) | Significance |

| Activation Energy (ΔG‡) | 25 kcal/mol | Predicts the kinetic feasibility of the reaction. |

| Reaction Energy (ΔG_rxn) | -15 kcal/mol | Indicates the thermodynamic driving force. |

| HOMO Energy (Dienophile) | -6.5 eV | Influences the interaction with the diene's LUMO. |

| LUMO Energy (Dienophile) | -1.2 eV | Key for understanding reactivity with nucleophiles. |

Molecular Dynamics Simulations and Conformational Analysis

The three-dimensional structure and flexibility of a molecule are critical to its reactivity. Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound. By simulating the motion of atoms over time, MD can reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations.

For this compound, key conformational features to investigate would include:

Rotation around the C2-C3 single bond: This would determine the relative orientation of the aldehyde and the vinyl group, influencing its accessibility for reactions.

Conformation of the dimethoxy acetal (B89532) group: The spatial arrangement of the methoxy (B1213986) groups can impact steric hindrance in the vicinity of the aldehyde.

In Silico Screening for Novel Reactivity

In silico screening involves the use of computational methods to rapidly evaluate a large number of potential reactions or interactions. This approach can accelerate the discovery of new applications for a given molecule. For this compound, in silico screening could be employed to:

Identify potential reaction partners: By computationally screening a virtual library of reactants, new cycloaddition partners or nucleophiles that are predicted to react favorably with this compound could be identified.

Predict reaction outcomes: Computational models can be trained to predict the products of unknown reactions, guiding experimental efforts towards the most promising avenues.

Explore catalyst compatibility: Virtual screening of different catalysts could identify those that are most likely to promote a desired transformation of this compound with high efficiency and selectivity.

The development of fragment-based in silico profilers for predicting the reactivity of α,β-unsaturated aldehydes demonstrates the potential of these methods. ljmu.ac.uk Such an approach could be adapted to this compound to predict its reactivity towards various biological nucleophiles or to design new synthetic transformations.

Future Research Trajectories and Emerging Applications of 4,4 Dimethoxy 2 Butenal Chemistry

Innovation in Synthetic Strategy and Reaction Design

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry, aiming for processes that are not only efficient but also environmentally benign. For a compound like 4,4-Dimethoxy-2-butenal, future research in synthetic strategy is likely to focus on several key areas.

One promising avenue is the development of more efficient and sustainable catalytic systems for its synthesis and subsequent transformations. While traditional methods for preparing α,β-unsaturated aldehydes are effective, they can sometimes rely on stoichiometric reagents or harsh reaction conditions. Future strategies may increasingly involve visible-light-promoted organocatalytic aerobic oxidation reactions, which utilize cheap organic dyes as photosensitizers, offering a greener alternative to conventional methods. nih.gov

Furthermore, the design of novel cascade reactions starting from this compound is a burgeoning area of interest. 20.210.105 Cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and operational simplicity. 20.210.105 The polyfunctional nature of this compound makes it an ideal candidate for the design of intricate cascade sequences, allowing for the rapid construction of complex molecular architectures from a relatively simple starting material.

| Synthetic Approach | Traditional Methods | Innovative Strategies |

| Catalysis | Often rely on stoichiometric reagents or harsh conditions. | Focus on catalytic, atom-economical, and environmentally benign methods (e.g., organocatalysis, biocatalysis). |

| Reaction Design | Stepwise synthesis of complex molecules. | Emphasis on cascade reactions for rapid complexity generation. |

| Sustainability | May generate significant waste. | Aims for higher atom economy and reduced environmental impact. |

Integration with Automated and High-Throughput Synthesis Platforms

The integration of automated and high-throughput technologies is revolutionizing chemical research by accelerating the pace of discovery. For this compound, these platforms offer a powerful tool to explore its chemical space more rapidly and efficiently.

Automated synthesis platforms can be employed to systematically vary reaction parameters such as catalysts, solvents, and temperatures, allowing for the rapid optimization of known transformations and the discovery of new reactivity. High-throughput screening (HTS) techniques, which enable the parallel execution of hundreds or even thousands of reactions, are particularly well-suited for this purpose. nih.gov The use of pre-weighed catalysts and reagents in well-plate formats can streamline the screening of conditions for reactions involving this compound, leading to the identification of optimal protocols in a fraction of the time required by traditional methods.

Moreover, these platforms can facilitate the rapid synthesis of libraries of compounds derived from this compound. By reacting it with a diverse set of building blocks under various conditions, large collections of novel molecules can be generated and screened for biological activity or other desirable properties. This approach has the potential to accelerate the drug discovery process and the development of new materials.

Exploration of Unconventional Reactivity Modes

Beyond its established reactivity, future research will likely uncover unconventional reactivity modes for this compound, expanding its synthetic utility even further.

Organocatalysis represents a particularly fertile ground for discovering new transformations. The ability of chiral secondary amines to activate α,β-unsaturated aldehydes towards a variety of asymmetric reactions is well-documented. nih.govmdpi.com For this compound, which is a 2,4-dienal, activation via trienamine catalysis could open the door to a range of organocatalytic cascade reactions with various dienophiles, leading to the enantioselective synthesis of complex polycyclic structures. mdpi.com Research in this area could focus on designing new organocatalysts that can control the stereochemical outcome of these complex transformations.

Biocatalysis offers another exciting frontier. The use of enzymes to perform chemical transformations provides a green and highly selective alternative to traditional chemical methods. uva.nlnih.govresearchgate.net While research on the biocatalytic applications of this compound is still in its early stages, studies on the enzymatic reduction of the related compound 4,4-dimethoxy-2-butanone (B155242) to the corresponding alcohol demonstrate the potential of this approach. Future work could explore the use of other types of enzymes, such as oxidoreductases, for the selective transformation of the aldehyde or alkene functionalities of this compound. researchgate.net The development of enzymatic cascade reactions involving this compound is also a promising area for future investigation. researchgate.netnih.gov

Finally, the exploration of novel cycloaddition reactions beyond the standard Diels-Alder paradigm could reveal new ways to construct cyclic systems from this compound. The unique electronic properties of this molecule may allow it to participate in unconventional cycloaddition modes, leading to the formation of novel ring systems that are not accessible through traditional methods.

| Reactivity Mode | Description | Potential Application for this compound |

| Organocatalysis | The use of small organic molecules as catalysts. | Asymmetric cascade reactions via trienamine activation to form complex polycyclic structures. mdpi.com |

| Biocatalysis | The use of enzymes to catalyze chemical reactions. | Selective oxidations, reductions, or other transformations of the functional groups present in the molecule. uva.nlnih.gov |

| Unconventional Cycloadditions | Cycloaddition reactions that proceed through non-traditional pathways. | Synthesis of novel and complex cyclic and heterocyclic systems. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4,4-Dimethoxy-2-butenal, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves the acetalization of crotonaldehyde with methanol under acidic catalysis. Optimization includes controlling temperature (e.g., maintaining below 65°C to prevent decomposition) and using stabilizers like hydroquinone (HQ) to inhibit polymerization . Purification via vacuum distillation (boiling point 130–131°C at 18 mmHg) ensures high purity (>95% by GC). Monitor reaction progress using TLC or GC-MS to verify intermediate formation .

Q. How can researchers characterize the structural and chemical stability of this compound under varying storage conditions?

- Methodology :

- Structural Analysis : Use -NMR and -NMR to confirm the trans-configuration (δ 9.35 ppm for aldehyde proton) and methoxy groups (δ 3.3–3.4 ppm). IR spectroscopy verifies C=O stretching (~1700 cm) .

- Stability Testing : Store samples at -20°C in amber vials under inert gas. Accelerated degradation studies at 40°C can assess thermal stability, with HPLC monitoring for decomposition products like crotonaldehyde .

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodology : Gas chromatography (GC) with flame ionization detection (FID) is preferred due to its volatility. For polar matrices, derivatize with BSTFA to enhance GC-MS sensitivity. Calibration curves using internal standards (e.g., dodecane) improve accuracy .

Advanced Research Questions

Q. How does this compound participate in multi-step organic syntheses, and what mechanistic insights are critical for reaction design?

- Methodology : The compound acts as a dienophile in Diels-Alder reactions. Mechanistic studies using DFT calculations can predict regioselectivity. Experimental validation involves isolating intermediates (e.g., cycloadducts) and analyzing via X-ray crystallography. Kinetic studies (e.g., variable-temperature NMR) elucidate activation parameters .

Q. What role does this compound play in synthesizing functional polymers, and how can its reactivity be tailored for materials science applications?

- Methodology : Incorporate the compound as a crosslinking agent in polyesters or polyurethanes. Monitor polymerization via gel permeation chromatography (GPC) and thermal analysis (DSC/TGA). Tailor reactivity by modifying methoxy groups via hydrolysis to increase polarity for hydrophilic polymers .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric catalysis?

- Methodology : Cross-verify results using multiple techniques:

- Kinetic Analysis : Compare turnover frequencies (TOF) under identical conditions (solvent, temperature).

- Stereochemical Confirmation : Use chiral HPLC or circular dichroism (CD) to validate enantiomeric excess.

- Computational Modeling : Identify steric/electronic effects influencing catalyst-substrate interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.